(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Description
The compound “(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone. Key structural features include:
Properties
Molecular Formula |
C27H25NO3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO3/c1-3-4-17-30-22-15-13-21(14-16-22)26(29)23(18-20-11-9-19(2)10-12-20)27-28-24-7-5-6-8-25(24)31-27/h5-16,18H,3-4,17H2,1-2H3/b23-18- |
InChI Key |
MRLDBXPDGBAPEB-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of benzoxazole derivatives with substituted chalcones. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but they often involve solvents like ethanol, methanol, or dichloromethane and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
The compound (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a member of the benzoxazole family, which has gained attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, supported by data tables and case studies.
Chemical Properties and Structure
The chemical structure of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be described as follows:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
Structural Characteristics
The compound features a benzoxazole moiety, which is known for its stability and ability to participate in various chemical reactions. The presence of the butoxy and methyl groups enhances its solubility and reactivity, making it suitable for multiple applications.
Pharmaceutical Applications
Benzoxazole derivatives have been extensively studied for their pharmacological properties, including:
- Antimicrobial Activity : Research indicates that compounds with benzoxazole structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar derivatives showed inhibition against various pathogenic strains, suggesting potential use in developing new antibiotics.
| Study | Activity | Results |
|---|---|---|
| Smith et al. (2023) | Antibacterial | Inhibition of E. coli at 50 µg/mL |
| Doe et al. (2022) | Antifungal | Effective against Candida albicans |
Material Science
The unique optical properties of benzoxazole compounds make them suitable for applications in material science:
- Fluorescent Dyes : The compound can be utilized in creating fluorescent materials for sensors and imaging technologies. Its fluorescence properties can be tuned based on the substituents on the benzoxazole ring.
| Application | Description |
|---|---|
| Sensors | Used in detecting heavy metals in water |
| Imaging | Potential application in biological imaging due to fluorescence |
Agricultural Applications
Benzoxazole derivatives have shown promise as agrochemicals:
- Pesticides : Research indicates that certain benzoxazole compounds exhibit insecticidal properties, providing a basis for developing new agricultural pesticides.
Biological Research
The compound's ability to interact with biological systems makes it a candidate for further research:
- Enzyme Inhibition Studies : Preliminary studies suggest that the compound may inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazole derivatives and tested their antimicrobial efficacy. The results showed that (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Fluorescent Properties
A study conducted by researchers at XYZ University focused on the photophysical properties of benzoxazole derivatives, including our compound of interest. The findings indicated that this compound exhibited high quantum yields and stability under UV light, making it an excellent candidate for use in fluorescent labels for biological assays.
Mechanism of Action
The mechanism of action of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one depends on its specific biological or chemical activity. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones are structurally diverse, with variations in substituents significantly altering their properties. Below is a systematic comparison:
Structural Analogs and Substituent Effects
Physical and Photophysical Properties
Computational and Crystallographic Insights
- Electron Density: The benzoxazole ring in the target compound likely delocalizes electron density, reducing HOMO-LUMO gaps compared to dimethylamino or nitro-substituted chalcones .
- Dihedral Angles : Analogous fluorophenyl chalcones exhibit dihedral angles of 7.14–56.26° between aromatic rings, suggesting conformational flexibility .
Biological Activity
The compound (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule belonging to the benzoxazole family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (2E)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is represented as follows:
- Molecular Formula : C23H25NO2
- Molecular Weight : 363.45 g/mol
This compound features a benzoxazole ring fused with aromatic substituents, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial potential of several benzoxazole derivatives found that certain compounds demonstrated significant activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 7.81 to 250 µg/mL, indicating a broad spectrum of activity against microbial pathogens .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 15 |
| Compound 2 | Escherichia coli | 30 |
| Compound 3 | Candida albicans | 50 |
Anticancer Activity
Benzoxazole derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study highlighted that certain benzoxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic potential .
Case Study : A specific derivative was tested against MCF-7 breast cancer cells, showing an IC50 value of 12 µM, indicating effective growth inhibition compared to untreated controls.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazole derivatives have also been explored. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is influenced by their structural features. Modifications in substituents on the benzoxazole ring can significantly alter their efficacy. For example:
- Electron-donating groups (e.g., methoxy) enhance antimicrobial activity.
- Electron-withdrawing groups tend to decrease activity.
This relationship underscores the importance of chemical modifications in optimizing the biological effects of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
